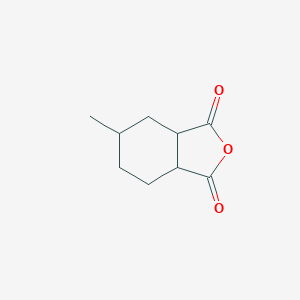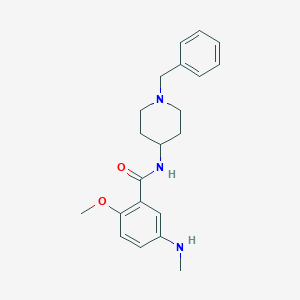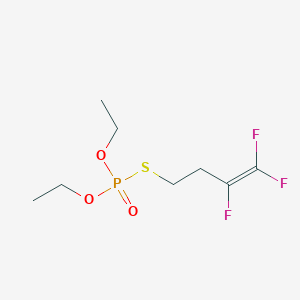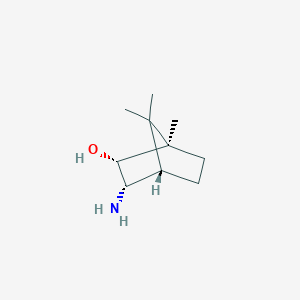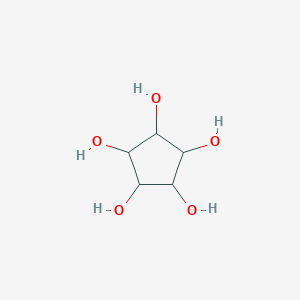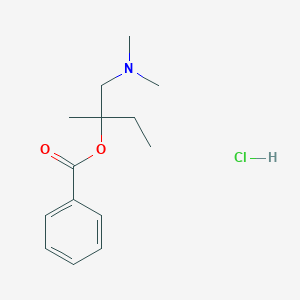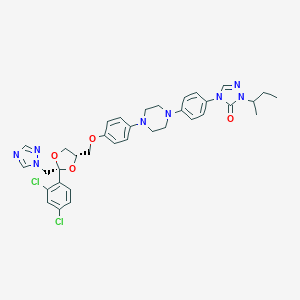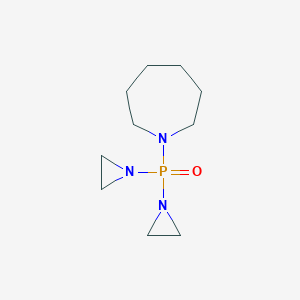
Hexahydroazepinylbis(aziridinyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydroazepinylbis(aziridinyl)phosphine oxide (HAP) is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HAP has been shown to exhibit cytotoxic properties in various cancer cell lines, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the formation of DNA crosslinks, which inhibits DNA replication and ultimately leads to cell death. Hexahydroazepinylbis(aziridinyl)phosphine oxide also induces oxidative stress, which further contributes to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also disrupts cellular metabolism and induces apoptosis. Hexahydroazepinylbis(aziridinyl)phosphine oxide has been found to be less toxic to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Hexahydroazepinylbis(aziridinyl)phosphine oxide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional cancer treatments such as chemotherapy. However, the synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide is complex and requires specialized equipment, which can be a limitation for some research labs.
Orientations Futures
There are several future directions for Hexahydroazepinylbis(aziridinyl)phosphine oxide research. One area of interest is the development of Hexahydroazepinylbis(aziridinyl)phosphine oxide derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the use of Hexahydroazepinylbis(aziridinyl)phosphine oxide in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide and its potential applications in cancer treatment.
In conclusion, Hexahydroazepinylbis(aziridinyl)phosphine oxide is a promising compound with potential applications in cancer treatment. Its cytotoxic effects and ability to selectively target cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the reaction of hexahydroazepine with bis(2-chloroethyl)amine and triethylamine in the presence of phosphorus oxychloride. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been extensively studied for its potential use in cancer treatment. Several studies have demonstrated its cytotoxic effects in various cancer cell lines, including breast, lung, and prostate cancer. Hexahydroazepinylbis(aziridinyl)phosphine oxide has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Propriétés
Numéro CAS |
18144-64-4 |
|---|---|
Nom du produit |
Hexahydroazepinylbis(aziridinyl)phosphine oxide |
Formule moléculaire |
C10H20N3OP |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
1-[bis(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
Clé InChI |
ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
SMILES canonique |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Autres numéros CAS |
18144-64-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



